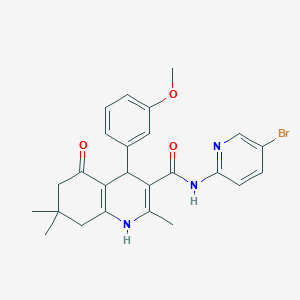
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD4 inhibitor, and it has been found to have a significant impact on various biological processes, including cancer cell proliferation, inflammation, and immune response.
Mecanismo De Acción
BRD4 inhibitor works by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain and extraterminal (BET) family of proteins, which are known to play a critical role in the development of cancer and other diseases. By inhibiting the activity of these proteins, BRD4 inhibitor can effectively suppress the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD4 inhibitor have been extensively studied in both in vitro and in vivo models. Several studies have shown that this compound can effectively inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, BRD4 inhibitor has been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using BRD4 inhibitor in lab experiments is its high specificity for BET proteins, which makes it an effective tool for studying the role of these proteins in various biological processes. Additionally, this compound has been found to have low toxicity in vitro and in vivo models, making it a safe and reliable option for scientific research.
However, one of the limitations of using BRD4 inhibitor in lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, this compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving BRD4 inhibitor. One potential avenue is the development of more potent and selective inhibitors of BET proteins, which could have significant therapeutic applications in cancer and inflammatory diseases. Additionally, future research could focus on understanding the mechanisms underlying the anti-inflammatory effects of BRD4 inhibitor, which could lead to the development of new treatments for inflammatory disorders. Finally, further studies are needed to explore the potential applications of BRD4 inhibitor in other areas, such as neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final compound.
Aplicaciones Científicas De Investigación
BRD4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, BRD4 inhibitor has been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C25H26BrN3O3 |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26BrN3O3/c1-14-21(24(31)29-20-9-8-16(26)13-27-20)22(15-6-5-7-17(10-15)32-4)23-18(28-14)11-25(2,3)12-19(23)30/h5-10,13,22,28H,11-12H2,1-4H3,(H,27,29,31) |
Clave InChI |
WHNJOFNXEAAEGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)





![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)


